O-Benzoylhydroxylamine hydrochloride
Overview
Description
O-Benzoylhydroxylamine hydrochloride is a versatile chemical compound widely used in organic synthesis. It is known for its role as an electrophilic aminating reagent, facilitating the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various organic molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of O-Benzoylhydroxylamine hydrochloride typically involves the reaction of O-benzylacetoxime with hydrochloric acid. The process includes adding O-benzylacetoxime to a mixed solution of methanol and hydrochloric acid, followed by a reaction at 36°C for 210 minutes. The mixture is then distilled under reduced pressure at 65°C until a solid precipitate forms .
Industrial Production Methods: In industrial settings, this compound is synthesized by heating a mixed product obtained after the alkylation reaction to 55-65°C in water. An aqueous solution of sodium hydroxide is added slowly with stirring until no halogenated benzyl component remains. The product is then hydrolyzed, separated, refined, and dried to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: O-Benzoylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Electrophilic Amination: It acts as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions.
Nucleophilic Substitution: It participates in nucleophilic substitution reactions, where nucleophilic nitrogen attacks electrophilic carbon.
Common Reagents and Conditions:
Reagents: Common reagents include transition metals like palladium and copper, which catalyze the reactions.
Major Products:
Nitrones: Formed from the reaction with carbonyl compounds.
Hydroxyamates: Produced in the synthesis of hydroxylamines.
Scientific Research Applications
O-Benzoylhydroxylamine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of O-Benzoylhydroxylamine hydrochloride involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through nucleophilic substitution and electrophilic amination reactions. The compound interacts with transition metals, forming intermediate complexes that enable the transfer of the amine group to the target molecule .
Comparison with Similar Compounds
O-Benzylhydroxylamine: Similar in structure but differs in its reactivity and applications.
O-Phenylhydroxylamine: Another related compound with distinct properties and uses.
Uniqueness: O-Benzoylhydroxylamine hydrochloride stands out due to its high reactivity as an electrophilic aminating agent and its versatility in forming stable carbon-nitrogen bonds. Its ability to participate in a wide range of reactions under mild conditions makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
amino benzoate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c8-10-7(9)6-4-2-1-3-5-6;/h1-5H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZVPXMDQWVLSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00976312 | |
Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60839-87-4 | |
Record name | NSC191032 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00976312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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